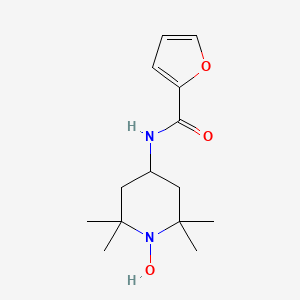

![molecular formula C13H9BrFN3S B5595842 6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5595842.png)

6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine derivatives involves a systematic approach, including condensation reactions, alkylation, and characterization through NMR spectroscopy. A notable study detailed the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, employing 5-Bromo-2,3-diaminopyridine and various aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents. The synthesized compounds were characterized by NMR spectroscopy, with some structures confirmed via monocrystalline X-ray crystallography (Jabri et al., 2023).

Molecular Structure Analysis

The molecular structure of 6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine and its derivatives has been elucidated using various techniques, including X-ray crystallography. This analysis provides insights into the compound's geometry, intermolecular contacts, and stabilization mechanisms through π-π interactions and hydrogen bonding. One study highlighted the crystal and molecular structure investigation of a related compound, revealing the importance of intermolecular C–H⋯N and C–H⋯O interactions in stabilizing the crystal structure (Rodi et al., 2013).

Chemical Reactions and Properties

Research into the chemical reactivity and properties of 6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine derivatives uncovers their potential as intermediates in the synthesis of biologically active compounds. These compounds exhibit various chemical behaviors, such as serving as ligands in coordination chemistry or undergoing transformations in the presence of certain reagents. Studies have explored their synthesis through methods like microwave-assisted reactions, offering efficient pathways to obtain these derivatives with potential anticancer and antimicrobial activities (Shelke et al., 2017).

Physical Properties Analysis

The physical properties of 6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure and intermolecular interactions, as discussed in the molecular structure analysis section.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, potential as inhibitors or ligands, and their interactions with biological targets, are areas of active research. Their ability to act as inhibitors against specific enzymes or receptors, for example, could make them valuable in the development of new therapeutic agents. One study revealed the binding affinity of certain derivatives to the S. aureus tyrosyl-tRNA synthetase, highlighting their potential as enzyme inhibitors (Jabri et al., 2023).

Aplicaciones Científicas De Investigación

Alzheimer's Disease Research

Research has delved into derivatives of imidazo[1,2-a]pyridine, closely related to 6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine, for their affinity toward human Aβ plaques. These compounds have shown promising results in developing sensitive positron emission tomography (PET) radioligands for imaging Aβ plaques in Alzheimer's disease. The ability to incorporate nonhydrophilic thioether substituents, similar to the fluorobenzylthio group in 6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine, offers potential for new imaging agents, especially considering the ease of labeling thioethers with isotopes like carbon-11 or fluorine-18 (Cai et al., 2007).

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion in acidic environments. These studies provide insights into how the molecular structure, including the presence of bromo and fluoro groups, impacts the inhibitory efficiency, offering a pathway to designing effective corrosion inhibitors. The derivatives demonstrate mixed-type inhibition properties, and their effectiveness is supported by both experimental techniques and computational methods (Saady et al., 2021).

Anticancer and Antimicrobial Applications

Synthesis and structural analysis of new 6-bromo-imidazo[4,5-b]pyridine derivatives have explored their potential as tyrosyl-tRNA synthetase inhibitors, with implications for treating bacterial infections and cancer. Molecular docking studies indicate that these compounds may possess significant binding affinities, highlighting their therapeutic potential (Jabri et al., 2023).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-2-[(4-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFN3S/c14-9-5-11-12(16-6-9)18-13(17-11)19-7-8-1-3-10(15)4-2-8/h1-6H,7H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNKJRBVULVEPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC3=C(N2)C=C(C=N3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5595766.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5595768.png)

![2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5595779.png)

![1-[(6-propoxy-2-naphthyl)sulfonyl]pyrrolidine](/img/structure/B5595812.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5595815.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5595818.png)

![1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5595825.png)

![methyl 5-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5595829.png)

![(4aR*,7aS*)-1-(2-furoyl)-4-[(2E)-3-phenyl-2-propen-1-yl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5595832.png)

![1-[3-(ethoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5595839.png)

![1-ethyl-3-isopropyl-N-methyl-N-[3-(methylthio)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5595845.png)

![4-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5595851.png)